molecular formula C10H15NO3 B7500633 N-(2-hydroxyethyl)-N,2,5-trimethylfuran-3-carboxamide

N-(2-hydroxyethyl)-N,2,5-trimethylfuran-3-carboxamide

Cat. No.: B7500633
M. Wt: 197.23 g/mol
InChI Key: XOTJZGIBUCIQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-N,2,5-trimethylfuran-3-carboxamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and plays an important role in the regulation of blood pressure, renal function, and cardiovascular homeostasis. HET0016 has been extensively studied for its potential therapeutic applications in the treatment of hypertension, stroke, and cancer.

Mechanism of Action

N-(2-hydroxyethyl)-N,2,5-trimethylfuran-3-carboxamide selectively inhibits the synthesis of 20-HETE by blocking the enzymatic activity of cytochrome P450 (CYP) 4A isoforms. 20-HETE is synthesized by CYP enzymes in various tissues and plays an important role in the regulation of vascular tone, renal function, and angiogenesis. By inhibiting the synthesis of 20-HETE, this compound reduces vasoconstriction, promotes vasodilation, and improves blood flow in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease conditions. It reduces blood pressure by inhibiting vasoconstriction and promoting vasodilation in the renal and systemic vasculature. This compound also reduces cerebral edema and inflammation in animal models of stroke by blocking the synthesis of 20-HETE. In addition, this compound inhibits tumor growth and metastasis by reducing angiogenesis and promoting apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyethyl)-N,2,5-trimethylfuran-3-carboxamide has several advantages for lab experiments. It is a selective inhibitor of 20-HETE synthesis and does not affect the activity of other CYP enzymes. It is also stable and can be easily synthesized using commercially available starting materials. However, this compound has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro and in vivo studies. In addition, this compound has some toxicity and can cause liver damage in high doses.

Future Directions

N-(2-hydroxyethyl)-N,2,5-trimethylfuran-3-carboxamide has several potential future directions for research. It can be further studied for its therapeutic applications in various disease conditions, such as hypertension, stroke, and cancer. The mechanism of action of this compound can also be further elucidated to identify new targets for drug development. In addition, new derivatives of this compound can be synthesized and tested for their efficacy and safety in animal models and clinical trials.

Synthesis Methods

N-(2-hydroxyethyl)-N,2,5-trimethylfuran-3-carboxamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethylphenol with ethyl acrylate to form a substituted furan, which is then converted to the final product through a series of chemical reactions.

Scientific Research Applications

N-(2-hydroxyethyl)-N,2,5-trimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to reduce blood pressure in animal models of hypertension by blocking the synthesis of 20-HETE. This compound has also been shown to protect against ischemic brain injury in animal models of stroke by reducing cerebral edema and inflammation. In addition, this compound has been shown to inhibit tumor growth and metastasis in preclinical models of cancer.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N,2,5-trimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-7-6-9(8(2)14-7)10(13)11(3)4-5-12/h6,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTJZGIBUCIQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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